molecular formula C12H10ClNO B091003 4-(4-Chlorophenoxy)aniline CAS No. 101-79-1

4-(4-Chlorophenoxy)aniline

Cat. No. B091003
CAS RN: 101-79-1
M. Wt: 219.66 g/mol
InChI Key: YTISFYMPVILQRL-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenoxy)aniline is a derivative of aniline, where a chlorophenoxy group is attached to the aniline moiety. Aniline and its derivatives are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The presence of the chlorophenoxy group can influence the physical, chemical, and biological properties of the compound.

Synthesis Analysis

The synthesis of chlorinated aniline derivatives can be complex due to the reactivity of the chlorine atom. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions from 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . This process highlights the typical multi-step synthesis required for such chlorinated aniline derivatives, which may be similar to the synthesis of 4-(4-Chlorophenoxy)aniline.

Molecular Structure Analysis

The molecular structure of chlorinated aniline derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a chiral secondary amine derivative of 4-chloroaniline was determined using X-ray diffraction, FT-IR, 1H and 13C NMR, and Mass Spectroscopy . These techniques are essential for confirming the structure of synthesized compounds, including 4-(4-Chlorophenoxy)aniline.

Chemical Reactions Analysis

Chlorinated anilines can undergo various chemical reactions, including oxidative degradation. For example, the mineralization of 4-chlorophenol, a compound structurally related to 4-(4-Chlorophenoxy)aniline, can occur in acidic solutions by ozonation catalyzed with Fe2+ and UVA light . Such reactions are significant for understanding the environmental fate and potential biodegradation pathways of chlorinated anilines.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines can be influenced by the presence of substituents on the aromatic ring. For instance, the introduction of a trifluoromethyl group on the aniline ring, as seen in 4-chloro-3-(trifluoromethyl)aniline, affects the vibrational spectra and can be studied using Fourier Transform-Infrared and Fourier Transform-Raman techniques . These properties are crucial for the application of these compounds in materials science, such as in the development of nonlinear optical (NLO) materials.

Scientific Research Applications

  • Electrochemical Applications : 4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline, a derivative of 4-(4-Chlorophenoxy)aniline, has been used in the electrochemical synthesis of novel polymers. These polymers exhibit properties suitable for use as counter electrodes in dye-sensitized solar cells, showing higher energy conversion efficiency compared to traditional platinum electrodes (Shahhosseini et al., 2016).

  • Toxicology Studies : The nephrotoxic potential of aniline and its monochlorophenyl derivatives, including compounds similar to 4-(4-Chlorophenoxy)aniline, has been studied in vivo and in vitro. These compounds, particularly when chlorine-substituted, have shown increased nephrotoxic potential in Fischer 344 rats (Rankin et al., 1986).

  • Spectroscopic Analysis : Spectroscopic studies, combined with theoretical calculations, have been conducted on N-(2-phenoxyethyl)aniline and its derivatives. These studies provide insights into the vibrational, geometrical, and electronic properties of these compounds, which are structurally related to 4-(4-Chlorophenoxy)aniline (Finazzi et al., 2003).

  • Polyurethane Cationomer Synthesis : Research has explored the synthesis of polyurethane cationomers using structures like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline. These materials have potential applications in creating fluorescent polymeric films (Buruianǎ et al., 2005).

  • Electrochromic Material Development : Aniline-based materials, including derivatives of 4-(4-Chlorophenoxy)aniline, have been used in synthesizing novel electrochromic materials. These materials demonstrate outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).

  • Dendrimer Synthesis : Novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit have been synthesized. These dendrimers demonstrate self-organizing and self-assembling properties, which are significant for the development of new materials with potential applications in various fields (Morar et al., 2018).

Safety And Hazards

“4-(4-Chlorophenoxy)aniline” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

4-(4-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTISFYMPVILQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020275
Record name [4-(4-Chlorophenoxy)phenyl]amine
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Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)aniline

CAS RN

101-79-1
Record name 4-(4-Chlorophenoxy)benzenamine
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Record name Benzenamine, 4-(4-chlorophenoxy)-
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Record name 4-(4-Chlorophenoxy)aniline
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Record name Benzenamine, 4-(4-chlorophenoxy)-
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Record name [4-(4-Chlorophenoxy)phenyl]amine
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Record name 4-(4-chlorophenoxy)aniline
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Synthesis routes and methods I

Procedure details

A suspension of 16.0 g (64.1 mmole) of 4-(4'-chlorophenoxy) nitrobenzene and 75% Pt, 161 mg of platinum oxide (641 μmole, 1 mole %) in 200 ml of ethanol was stirred vigorously under hydrogen until hydrogen uptake ceased (about 4 hours). The suspension was filtered through celite and the solution was evaporated to dryness to obtain 13.94 g (99.3%) of the desired product as a pale brown solid.
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16 g
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200 mL
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161 mg
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Yield
99.3%

Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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